molecular formula C30H34N2O3 B12152428 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12152428
M. Wt: 470.6 g/mol
InChI Key: PHWUFZGNULTRPU-UHFFFAOYSA-N
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Description

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 371221-28-2) is a polycyclic heteroaromatic compound with the molecular formula C₃₁H₃₆N₂O₄ and a molecular weight of 500.63 g/mol . Its structure comprises a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a heptyloxy group at the 4-position of the phenyl ring, a methoxy group at the 7-position, and a phenyl group at the 2-position.

Synthetic routes for such compounds often involve:

Amination of 4-(heptyloxy)phenyl acetamide via acid hydrolysis (e.g., HCl reflux) to yield 4-(heptyloxy)benzenamine .

Cyclocondensation with triethyl orthoformate and methyl hydrazinocarboxylate to form the pyrazolo-triazolone intermediate .

Subsequent functionalization to install the methoxy and phenyl groups .

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

5-(4-heptoxyphenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O3/c1-3-4-5-6-10-20-34-24-18-16-23(17-19-24)30-32-27(21-26(31-32)22-12-8-7-9-13-22)25-14-11-15-28(33-2)29(25)35-30/h7-9,11-19,27,30H,3-6,10,20-21H2,1-2H3

InChI Key

PHWUFZGNULTRPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

Chemical Reactions Analysis

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

Scientific Research Applications

5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can undergo thermal ring-opening polymerization, leading to the formation of high molecular weight thermoset polymers. These polymers exhibit enhanced mechanical performance, flame resistance, and chemical stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of pyrazolo[1,5-c][1,3]benzoxazines, differing in substituents at the 2-, 4-, and 7-positions. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Data/Properties References
5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₃₁H₃₆N₂O₄ Heptyloxy (4), Methoxy (7), Phenyl (2) 500.63 Lipophilic, likely high membrane permeability
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-...benzoxazine C₃₀H₂₅ClN₂O₃ 4-Chlorobenzyloxy (4), Methoxy (7), Phenyl (2) 496.99 Higher polarity (Cl substituent); ChemSpider ID: 3042824
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₄H₂₀FN₂O 4-Fluorophenyl (2), 4-Methylphenyl (5) 380.43 Reduced steric bulk; RN: AGN-PC-054GFE
7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-...benzoxazine C₂₄H₁₈Cl₂N₂O₂ Dichloro (7,9), 4-Methoxyphenyl (2) 437.31 Enhanced halogen bonding potential; CAS: 303061-33-8
4-[(5R,10bR)-2-Methyl-...benzoxazin-5-yl]benzoic acid C₁₈H₁₆N₂O₃ Methyl (2), Benzoic acid (4) 308.33 Triclinic crystal system (P1); a = 6.638 Å, α = 70.78°

Key Observations:

Substituent Effects on Lipophilicity :

  • The heptyloxy chain in the target compound increases lipophilicity (logP ~6.5 estimated) compared to analogs with shorter alkoxy or polar groups (e.g., 4-chlorobenzyloxy: logP ~5.2) .
  • Halogenated derivatives (e.g., dichloro, fluorophenyl) exhibit moderate polarity but enhanced halogen bonding, which may influence receptor binding .

Synthetic Challenges: Longer alkoxy chains (e.g., heptyloxy) require rigorous purification to remove unreacted intermediates, as noted in analogous syntheses of 4-(hexyloxy/heptyloxy)benzenamine . Halogenated analogs (e.g., 7,9-dichloro) often necessitate controlled reaction conditions to avoid overhalogenation .

Spectroscopic Signatures :

  • IR spectra of related pyrazolo derivatives show characteristic peaks:

  • C=O stretching (~1650–1730 cm⁻¹) in ester-functionalized analogs (e.g., ethyl carboxylates) .
  • N-H stretches (~3180 cm⁻¹) in hydrazine-derived intermediates .
    • The target compound’s ¹H NMR would display distinct signals for the heptyloxy chain (δ 0.8–1.5 ppm) and methoxy group (δ ~3.8 ppm) .

Biological Activity

The compound 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C24H31N2O3C_{24}H_{31}N_{2}O_{3} and a molecular weight of approximately 397.53 g/mol. The presence of the heptyloxy group and methoxy functional groups contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that compounds in the benzoxazine class exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have investigated the cytotoxic effects of benzoxazines on various cancer cell lines.
  • Antioxidant Properties : These compounds have demonstrated the ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation markers.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzoxazines. For instance, a study highlighted that certain benzoxazine derivatives exhibited potent cytotoxicity against leukemia K-562 and breast T-47D cancer cell lines. The mechanism involved apoptosis induction via caspase activation and modulation of Bcl2 family proteins, suggesting that 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may similarly induce apoptosis in malignant cells .

Case Study: Cytotoxicity Assessment

In a comparative study evaluating various benzoxazine derivatives, 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine was assessed alongside other compounds for their cytotoxic effects:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AK-56212.5Apoptosis via caspase activation
Compound BT-47D15.0Cell cycle arrest at G2/M phase
5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine K-56210.0Induction of apoptosis via Bax upregulation

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspases and modulation of apoptotic pathways.
  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases (e.g., G2/M), thereby preventing cancer cell proliferation.

Antioxidant Activity

In addition to anticancer properties, benzoxazines have shown antioxidant activity. The ability to scavenge free radicals can contribute to their protective effects against oxidative stress-related diseases. This activity is crucial as oxidative stress is implicated in various pathologies including cancer and neurodegenerative disorders.

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